2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.2ClH/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12;;/h2-5,10H,6-9H2,1H3,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXIJCWEBVBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview:
A prominent approach involves the initial synthesis of a piperazine derivative, specifically 4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-ethanol, which undergoes subsequent substitution reactions to introduce the fluorophenyl moiety, culminating in the formation of the target compound.
Key Steps:
Preparation of Piperazine Intermediate:
The process begins with the synthesis of 4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-ethanol through alkylation of piperazine with chlorophenylmethyl derivatives.Reaction with Alkali Metal Haloacetates:
The intermediate is reacted with sodium chloroacetate in a solvent like tert-butanol under nitrogen atmosphere, with controlled heating at 75-80°C, facilitating nucleophilic substitution and formation of the propanoic acid backbone.Hydrolysis and Acidification:
The reaction mixture is distilled to remove tert-butanol, then water is added, and the mixture is acidified with concentrated hydrochloric acid to precipitate the free acid form.Formation of Dihydrochloride Salt:
The free acid is converted into its dihydrochloride salt by treatment with hydrochloric acid, yielding the final compound.
Process Data Table:
Alternative Method: Direct Alkylation of Piperazine
Overview:
An alternative involves direct alkylation of piperazine with fluorophenyl derivatives, followed by oxidation and functional group modifications to introduce the propanoic acid moiety.
Key Steps:
N-Alkylation:
Piperazine reacts with 4-fluorobenzyl halides or similar electrophiles under basic conditions, often in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).Oxidation and Carboxylation:
The N-alkylated piperazine undergoes oxidation to introduce carboxylic groups, often facilitated by oxidizing agents such as potassium permanganate or via catalytic oxidation, followed by ester hydrolysis to yield the free acid.Salt Formation:
The free acid is converted into the dihydrochloride salt through treatment with hydrochloric acid.
Process Data Table:
Research Findings and Optimization
Recent patents and studies indicate that process optimization focuses on:
- Temperature Control: Maintaining reaction temperatures between 75-80°C to prevent side reactions.
- Solvent Choice: Use of tert-butanol and acetonitrile to facilitate solubility and reaction kinetics.
- Reagent Ratios: Precise molar ratios of sodium chloroacetate to intermediates to maximize yield (~95-97%).
- Purification: Extraction with diethyl ether and recrystallization from suitable solvents to ensure high purity.
Summary of Key Process Parameters
Chemical Reactions Analysis
Types of Reactions: 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C13H17FN2O2·2HCl, with a molecular weight of approximately 252.28 g/mol. Its structure features a piperazine ring substituted with a fluorophenyl group, which contributes to its biological activity.
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride may exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. A notable study demonstrated that similar compounds significantly increased serotonin levels in animal models, leading to improved mood and reduced anxiety symptoms .
2. Antipsychotic Effects
The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. Research has indicated that piperazine derivatives can act as antagonists at dopamine D2 receptors, which are implicated in the pathophysiology of psychosis. A comparative analysis of various piperazine derivatives highlighted their efficacy in reducing psychotic symptoms in clinical settings .
Neuroscience Research
3. Neuroprotective Properties
Emerging studies suggest that 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that the compound can inhibit oxidative stress and reduce neuronal apoptosis, indicating its potential as a therapeutic agent in neurodegeneration .
Medicinal Chemistry and Drug Development
4. Lead Compound for Synthesis
The unique structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride makes it an attractive lead compound for the synthesis of new pharmaceuticals. Medicinal chemists are exploring modifications to enhance its pharmacokinetic properties while maintaining its biological activity. A recent study synthesized several analogs, demonstrating improved efficacy in receptor binding assays .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Increased serotonin levels in animal models; potential for treating depression. |
| Study 2 | Antipsychotic Effects | Effective D2 receptor antagonism; reduced psychotic symptoms in clinical trials. |
| Study 3 | Neuroprotective Properties | Inhibition of oxidative stress; potential application in Alzheimer's treatment. |
| Study 4 | Drug Development | Synthesis of analogs with enhanced efficacy; promising lead for new medications. |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with receptors and enzymes, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in therapeutic applications or chemical synthesis.
Comparison with Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride
- Molecular Formula : C₁₃H₁₉Cl₃N₂O₂
- Molecular Weight: Not explicitly stated, but likely higher than 252.28 due to three chlorine atoms.
- Key Differences: Substituent: 3-Chlorophenyl vs. 4-Fluorophenyl. Lipophilicity: The chloro group increases lipophilicity (logP) compared to fluorine, affecting blood-brain barrier penetration .
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride
- Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
- Molecular Weight : 321.25
- Key Differences: Substituent: Benzyl group replaces fluorophenyl. Applications: Benzyl-piperazine derivatives are often studied for antipsychotic activity, contrasting with fluorophenyl’s focus on selective receptor modulation .
3-(Piperazin-1-yl)propanoic acid dihydrochloride
- Molecular Formula: Not explicitly provided, but likely C₇H₁₅Cl₂N₂O₂.
- Key Differences: Substituent: No aromatic group on piperazine. Selectivity: The absence of fluorophenyl reduces specificity for receptors requiring aromatic interactions, broadening but weakening activity .
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride
- Molecular Formula: Not explicitly stated, but includes a pyridine ring.
- Key Differences :
Structural and Physicochemical Comparison Table
Research Implications and Trends
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and moderate electronegativity may improve target selectivity in CNS disorders compared to bulkier chlorine .
- Salt Forms : Dihydrochloride salts are preferred for pharmacokinetic optimization, as seen in Levocetirizine dihydrochloride (CAS 130018-87-0), a clinically approved antihistamine .
- Synthetic Flexibility: Piperazine derivatives in (e.g., C4 with fluorophenyl-quinoline) demonstrate the scaffold’s adaptability for drug discovery, though quinoline moieties introduce additional complexity .
Biological Activity
2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride, with the CAS number 1269151-07-6, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. The structure features a piperazine ring, which is known for its diverse biological activity, particularly in the context of neuropharmacology and anti-cancer therapies. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.
Antagonistic Activity
Research indicates that compounds containing the piperazine moiety, like 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride, exhibit antagonistic properties against various receptors. Notably, it has been studied for its affinity towards the NK(1) receptor, which is implicated in pain and anxiety modulation. The compound has shown promising results in preclinical models as a selective NK(1) receptor antagonist .
Study 1: NK(1) Receptor Antagonism
In a pharmacological characterization study, 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride was tested for its ability to inhibit NK(1) receptor activity. The compound exhibited a high binding affinity and demonstrated efficacy in reducing pain responses in animal models .
Study 2: Antimicrobial Effects
A comparative study evaluated several piperazine derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced antibacterial potency significantly, suggesting that structural variations can lead to improved bioactivity .
The biological activity of 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride is primarily attributed to its interaction with neurotransmitter receptors and microbial enzymes. For instance, as an NK(1) receptor antagonist, it likely inhibits substance P-mediated signaling pathways involved in pain perception. Additionally, its structural characteristics may allow it to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor in microbial metabolism.
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and acid-base neutralization. Key steps include coupling 4-fluorophenylpiperazine with a propanoic acid derivative, followed by dihydrochloride salt formation. Reaction parameters such as temperature (60–80°C), pH (controlled via slow HCl addition), and solvent polarity (e.g., ethanol/water mixtures) significantly impact yield and purity . Characterization via NMR and mass spectrometry is essential for structural confirmation .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves piperazine ring protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.2 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z ~357.1 for the free base). Purity assessment requires HPLC with UV detection (λ ~254 nm) and ion chromatography for chloride content quantification .
Q. How does solubility vary across solvents, and what formulations are suitable for in vitro assays?
- Methodology : Solubility screening in DMSO (≥50 mg/mL), water (pH-dependent, ~10 mg/mL at neutral pH), and ethanol (<5 mg/mL) is critical. For cell-based studies, prepare stock solutions in DMSO (<0.1% final concentration) and dilute in buffered saline. Dynamic Light Scattering (DLS) can assess colloidal stability in aqueous media .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : The piperazine nitrogen atoms act as electron-rich sites for electrophilic attacks (e.g., alkylation). The fluorophenyl group stabilizes intermediates via resonance. Reactivity studies under varying pH (e.g., 1–12) and oxidizing agents (e.g., H₂O₂) can map degradation pathways. Computational DFT analysis (e.g., HOMO-LUMO gaps) predicts reactive hotspots .
Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?
- Methodology : Discrepancies may arise from assay conditions (e.g., buffer ionic strength) or off-target effects. Use orthogonal methods:
- Radioligand binding assays (e.g., ³H-labeled ligands for serotonin/dopamine receptors).
- Functional assays (cAMP accumulation or calcium flux measurements).
- Cross-validate with knockout cell lines or selective antagonists .
Q. What strategies stabilize this compound under physiological pH and temperature during long-term studies?
- Methodology : Lyophilization in citrate buffer (pH 4.5) enhances shelf life. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Encapsulation in PEGylated liposomes improves plasma stability .
Q. How do structural analogs (e.g., 4-chlorophenyl or benzyl derivatives) compare in target selectivity or metabolic stability?
- Methodology : Synthesize analogs via substituting the fluorophenyl group. Compare:
- Selectivity : Radioligand displacement across receptor panels.
- Metabolism : Liver microsome assays (CYP450 isoforms).
- Pharmacokinetics : LC-MS/MS quantification in rodent plasma .
Methodological Frameworks
Q. What theoretical models guide the design of experiments involving this compound?
- Methodology : Link studies to receptor theory (e.g., two-state model for GPCR activation) or QSAR models to predict bioactivity. Molecular docking (AutoDock Vina) screens potential targets using crystal structures (e.g., 5-HT₁A receptor PDB: 6WGT) .
Q. How can researchers validate purity when impurities co-elute in chromatographic analyses?
- Methodology : Employ orthogonal separation techniques:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
